3-(Morpholinomethyl)chroman-4-one hydrochloride
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Overview
Description
3-(Morpholinomethyl)chroman-4-one hydrochloride is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)chroman-4-one hydrochloride typically involves the reaction of chroman-4-one with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. These methods often include advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)chroman-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex chroman derivatives, while reduction may produce simpler morpholine derivatives .
Scientific Research Applications
3-(Morpholinomethyl)chroman-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of cellular processes and as a tool for investigating the mechanisms of action of various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)chroman-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Morpholinomethyl)chroman-4-one hydrochloride include:
- 3-(Piperidin-1-ylmethyl)chroman-4-one hydrochloride
- 3-(Pyrrolidin-1-ylmethyl)chroman-4-one hydrochloride
- 3-(Morpholinomethyl)chroman-4-one sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. Its specific molecular structure allows it to interact with a distinct set of molecular targets, making it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c16-14-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURYNXPDYHMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC3=CC=CC=C3C2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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